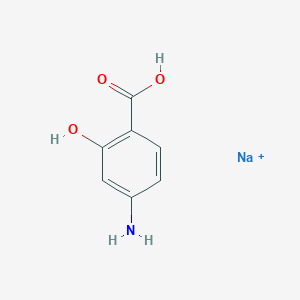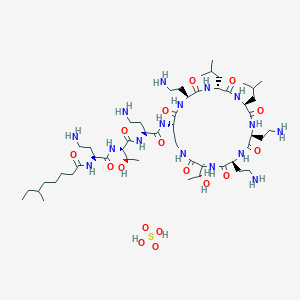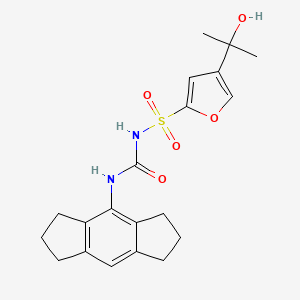
CGS 21680
描述
CGS-21680 是一种合成有机化合物,以其作为选择性腺苷 A2A 受体激动剂的作用而闻名 。它通常用于科学研究,以研究神经元传递和呼吸。 该化合物通常以有机盐酸盐的形式出现,分子量为 536.0 g/mol .
科学研究应用
CGS-21680 具有广泛的科学研究应用:
化学: 它用于研究腺苷受体的性质和行为。
生物学: 该化合物用于神经元传递和呼吸的研究,特别是在腺苷 A2A 受体功能的背景下.
医学: CGS-21680 正被研究以了解其在精神分裂症等疾病中的潜在治疗作用,因为它可以减轻感觉运动门控缺陷.
工业: 该化合物用于开发针对腺苷受体的药物.
作用机制
CGS-21680 通过选择性结合腺苷 A2A 受体发挥作用 。这种结合激活了受体,导致细胞内信号事件的级联。 A2A 受体的激活导致环状 AMP (cAMP) 水平的调节,进而影响各种细胞过程 。 该化合物对神经元传递和呼吸的影响是通过这些分子途径介导的 .
生化分析
Biochemical Properties
CGS-21680 is a potent and selective A2A adenosine receptor agonist . It has a Ki value of 27 nM, indicating its high affinity for the A2A receptor . It interacts with the A2A receptor, leading to a decrease in D2 signaling . This interaction plays a crucial role in various biochemical reactions, including the regulation of myocardial blood flow and the release of neurotransmitters such as glutamate and dopamine in the brain .
Cellular Effects
CGS-21680 has been shown to have significant effects on various types of cells and cellular processes. It increases the proliferation of neural progenitor cells, promotes the survival of motoneurons, and activates TrkB receptors . It also has anti-inflammatory effects in animal models of lung injury and reduces neurotoxicity induced by Kainate . In the context of Huntington’s disease, CGS-21680 slows motor deterioration, prevents reduction in brain weight, and reduces the size of mutant huntingtin aggregates and intranuclear inclusions .
Molecular Mechanism
The molecular mechanism of action of CGS-21680 involves its binding to the adenosine A2A receptor, which forms a mutually inhibitory heteromer with the dopamine D2 receptor . Activation of the A2A receptor by CGS-21680 leads to a decrease in D2 signaling . This results in various effects at the molecular level, including changes in gene expression, enzyme inhibition or activation, and alterations in cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CGS-21680 have been observed to change over time. For instance, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity . Additionally, treatment with CGS-21680 significantly increased NAc CREB, which was attenuated to control levels by either dose of CGS-21680 .
Dosage Effects in Animal Models
In animal models, the effects of CGS-21680 vary with different dosages. For example, in a study involving rats, it was found that a dose of 0.03 mg/kg of CGS-21680 increased startle amplitude, while a dose of 0.09 mg/kg resulted in an overall decrease in locomotor activity .
Metabolic Pathways
It is known that adenosine, the molecule that CGS-21680 mimics, plays a crucial role in many metabolic processes, including energy transfer, signal transduction, and neurotransmission .
Transport and Distribution
Given its solubility in DMSO and aq 2-hydroxypropyl-β-cyclodextrin, it can be inferred that it is likely to be distributed widely in the body .
Subcellular Localization
It is known that the adenosine A2A receptor, which CGS-21680 targets, is located on the cell surface . Therefore, it can be inferred that CGS-21680 primarily acts at the cell surface where it binds to the A2A receptor .
准备方法
CGS-21680 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 该化合物通过一系列反应合成,包括嘌呤环系的形成和随后核糖部分的连接 。 工业生产方法通常涉及优化这些合成路线,以实现高产率和纯度 .
化学反应分析
CGS-21680 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成氧化衍生物。
还原: 还原反应可以改变连接到嘌呤环上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 。形成的主要产物取决于所使用的具体反应条件和试剂。
相似化合物的比较
CGS-21680 在腺苷受体激动剂中是独一无二的,因为它对 A2A 受体亚型具有高选择性 。类似的化合物包括:
NECA (5’-N-乙基羧酰胺腺苷): 非选择性腺苷受体激动剂。
CPA (N6-环戊基腺苷): 选择性 A1 受体激动剂。
IB-MECA (N6-(3-碘苄基)腺苷-5’-N-甲基脲酰胺): 选择性 A3 受体激动剂.
属性
IUPAC Name |
3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOANWZGLPPROA-RQXXJAGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043882 | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120225-54-9 | |
| Record name | CGS 21680 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120225-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120225549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGS 21680 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-21680 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5HB1E831H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)




